molecular formula C15H15N3O2 B2955166 N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide CAS No. 331425-62-8

N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide

Cat. No.: B2955166
CAS No.: 331425-62-8
M. Wt: 269.304
InChI Key: ANOCHCIULRHYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is a chemical compound . It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Molecular Structure Analysis

The molecular structure of “N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is complex. It has been found that the common feature of two conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide is their crystallization in the monoclinic space group P 2 1 / c with Z =4 . In low symmetry form 1, the central core is effectively planar and the terminal pyridyl rings adopt a syn-periplanar conformation .

Scientific Research Applications

Room Temperature Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process offers excellent chemoselectivity and functional group tolerance, leading to the formation of diverse N-arylation products (Bhunia, De, & Ma, 2022).

Coordination Chemistry and Material Science

Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture. These findings are essential for understanding the formation of coordination polymers with potential applications in material science and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).

Structural and Theoretical Analysis

Research on N,N′-bis(pyridin-3-ylmethyl)oxalamide polymorphs has provided insights into their crystalline structure and the importance of hydrogen bonding in their supramolecular architecture. This information is crucial for designing molecules with specific properties for use in materials science and pharmaceuticals (Jotani et al., 2016).

Pyridinium Salts in Synthetic Chemistry

Pyridinium salts, including derivatives of N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide, play significant roles across a range of research topics from synthetic chemistry to biological applications. Their versatility includes uses as ionic liquids, ylides, and in the development of antimicrobial and anticancer agents (Sowmiah et al., 2018).

Electrochemical Applications

The electrochemical synthesis of polypyrrole films on copper electrodes demonstrates the utility of related compounds in developing conductive polymers for electronic applications. This research showcases the potential for creating advanced materials through controlled electrochemical processes (Santos et al., 2006).

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-6-13(7-5-11)18-15(20)14(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCHCIULRHYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.